![molecular formula C12H16O5S B3072945 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid CAS No. 1017138-52-1](/img/structure/B3072945.png)
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid
Descripción general
Descripción
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid , also known as Carboxyl benzophenone alkyne , is a multifunctional building block used in chemical probe synthesis. It combines a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle. When attached to a ligand or pharmacophore via its acid linker, this compound allows for UV light-induced covalent modification of biological targets, with potential downstream applications through the alkyne tag .
Synthesis Analysis
The synthetic route for 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid involves the introduction of a sulfonyl group onto a benzene ring, followed by alkyne functionalization. Detailed synthetic methods and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C17H12O4 , with a molecular weight of 280.27 g/mol . Its structure comprises a benzene ring substituted with a sulfonyl group and an alkyne moiety. The specific arrangement of atoms and functional groups can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid participates in click chemistry reactions due to its alkyne functionality. It can form covalent bonds with azides or other alkyne-containing molecules under mild conditions. Researchers often employ it as a versatile building block for designing chemical probes and studying protein-ligand interactions .
Physical And Chemical Properties Analysis
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into its behavior and functional groups .
Mecanismo De Acción
Upon UV light exposure, the benzophenone group in this compound becomes photoactivated. It can then react with nearby amino acid residues in proteins, leading to site-specific modifications. This mechanism enables researchers to probe protein function, identify binding sites, and study protein dynamics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-propan-2-yloxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-9(2)17-10-3-5-11(6-4-10)18(15,16)8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQBYVGIHIYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



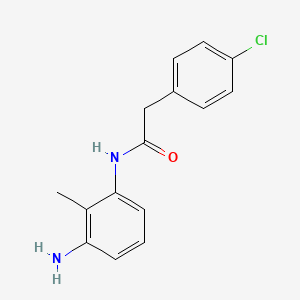
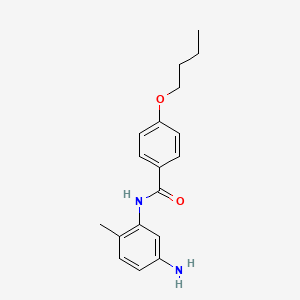

![2-cyclopentyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3072890.png)
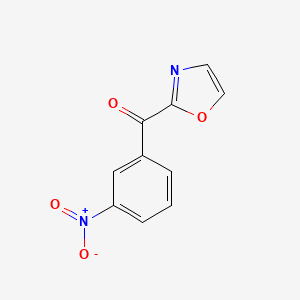
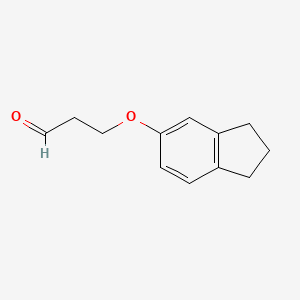
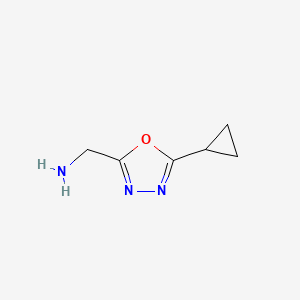
![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)
![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)


![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)